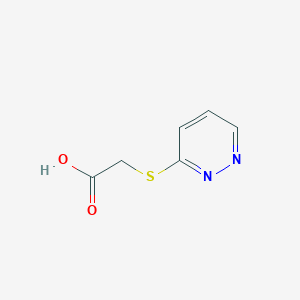

(Pyridazin-3-ylthio)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridazin-3-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-6(10)4-11-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSROZUPCZJTLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of Pyridazin 3 Ylthio Acetic Acid

Reactions Involving the Thioether Linkage of (Pyridazin-3-ylthio)acetic Acid

The thioether linkage is a key structural feature, and its reactivity, particularly towards oxidation, is a significant aspect of the molecule's chemistry.

Oxidation Reactions and Sulfone/Sulfoxide (B87167) Formation

The sulfur atom in the thioether bridge of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives are of interest as they can exhibit modified biological activities. The oxidation is typically achieved using controlled amounts of an oxidizing agent.

A common and effective method for this transformation involves the use of hydrogen peroxide (H₂O₂), often in an acetic acid solvent. The reaction conditions can be tuned to favor either the sulfoxide or the sulfone. Generally, the use of approximately one equivalent of the oxidant under mild conditions, such as room temperature, leads to the formation of the pyridazinyl sulfoxide. chemrevlett.commasterorganicchemistry.com Increasing the equivalents of the oxidizing agent (e.g., 2-3 equivalents) and/or elevating the temperature promotes further oxidation to the pyridazinyl sulfone. chemrevlett.comlumenlearning.com

The general pathway for this oxidation can be summarized as follows: this compound → (Pyridazin-3-ylsulfinyl)acetic acid → (Pyridazin-3-ylsulfonyl)acetic acid

Table 1: Oxidation Conditions for Pyridazinyl Sulfides

| Starting Material | Oxidizing Agent | Solvent | Product | Reference |

| Alkylthiopyridazines | 35% H₂O₂ (1-3 equiv.) | Acetic Acid | Pyridazinyl Sulfoxides/Sulfones | chemrevlett.com |

| Organic Sulfides | 30% H₂O₂ | Glacial Acetic Acid | Sulfoxides (Selective) | masterorganicchemistry.com |

| Thioanisole | H₂O₂ | Acetic Acid / Amberlyst 15 | Sulfone | lumenlearning.com |

This controlled oxidation highlights the reactivity of the thioether linkage and provides a straightforward route to synthesize new sulfoxide and sulfone derivatives of the parent compound. quora.com

Nucleophilic Substitution Reactions at the Thioether Bridge

Direct nucleophilic substitution at the thioether bridge of this compound, involving the cleavage of the C-S bond, is not a commonly reported reaction pathway. The thioether linkage is generally stable under many conditions. The reactivity of the molecule is often dominated by the electron-deficient pyridazine (B1198779) ring, which is more susceptible to nucleophilic attack. numberanalytics.combyjus.com

Nucleophilic aromatic substitution (SNAr) reactions typically occur on the pyridazine ring itself, especially if a good leaving group like a halogen is present at positions 3 or 6. quora.com In such cases, a nucleophile will replace the leaving group on the ring rather than attacking the sulfur atom or the adjacent carbon of the thioether. Theoretical calculations and experimental data for similar heterocyclic systems show that nucleophilic attack preferentially occurs at the electron-poor carbon atoms of the ring. byjus.comnih.gov

While strong nucleophiles or specific reagents can cleave thioether bonds in some contexts, for this compound, the primary sites for nucleophilic attack are the ring carbons and the carbonyl carbon of the carboxylic acid group. lumenlearning.comkhanacademy.org Therefore, reactions aimed at modifying the molecule via nucleophilic substitution are more likely to result in substitution on the pyridazine ring (if suitably activated) or in reactions at the carboxylic acid moiety, rather than displacement at the thioether bridge.

Reactions at the Carboxylic Acid Moiety of this compound

The carboxylic acid group is a versatile functional handle that allows for a variety of transformations, including the formation of esters, amides, and hydrazides, as well as reduction and decarboxylation reactions.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides through standard condensation reactions. These derivatives are often synthesized to explore structure-activity relationships in medicinal chemistry.

Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst or by using a coupling reagent. A common method involves reacting the corresponding pyridazinone with an alkyl bromoacetate (B1195939) in the presence of a base like potassium carbonate, which first forms the ester that can then be hydrolyzed to the acid if needed. chemrevlett.com

Amidation can be performed by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using a coupling reagent is a widely used, milder method. youtube.comrsc.org These reactions are generally efficient and tolerate a wide range of functional groups. quora.com

Table 2: Representative Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product Type | Reference |

| 6-substituted-3(2H)-pyridazinone | Ethyl bromoacetate | K₂CO₃, Acetone, reflux | Ester | chemrevlett.com |

| Carboxylic Acid | Amine | Coupling Reagent (e.g., EDC, DCC) | Amide | quora.com |

| Carboxylic Acid | Amine | Heat (>140°C), molecular sieves | Amide (Thermal) | quora.com |

Reduction and Decarboxylation Reactions

The carboxylic acid moiety can undergo both reduction and decarboxylation to yield further derivatives.

Reduction of the carboxylic acid group in this compound to the corresponding primary alcohol, 2-((pyridazin-3-yl)thio)ethan-1-ol, requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is effective for this transformation, readily reducing carboxylic acids to primary alcohols. masterorganicchemistry.combyjus.comquora.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. lumenlearning.comkhanacademy.org The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. byjus.com Borane (BH₃), often used as a BH₃-THF complex, is another reagent capable of selectively reducing carboxylic acids in the presence of other functional groups like ketones. khanacademy.org

Decarboxylation , the removal of the carboxyl group, of heteroaryl acetic acids can be achieved under specific conditions. This reaction is not always straightforward and often requires catalysis. researchgate.net Oxidative decarboxylation methods, using reagents like potassium persulfate (K₂S₂O₈) or metal catalysts, can convert arylacetic acids into the corresponding aldehydes or methyl-heterocycles. chemrevlett.comacs.org The stability of the resulting carbanion or radical intermediate is a key factor in the feasibility of the reaction. researchgate.net For this compound, decarboxylation would lead to 3-(methylthio)pyridazine.

Hydrazinolysis and Hydrazide Formation

One of the most significant reactions of the carboxylic acid moiety, particularly of its ester form, is hydrazinolysis. This reaction involves treatment with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding acid hydrazide, 2-((pyridazin-3-yl)thio)acetohydrazide. chemrevlett.com

This transformation is typically carried out by refluxing the corresponding ester, such as ethyl (pyridazin-3-ylthio)acetate, with an excess of hydrazine hydrate in an alcoholic solvent like ethanol. chemrevlett.com The resulting hydrazide is a crucial synthetic intermediate. The hydrazide can be further reacted with various electrophiles, such as aldehydes, ketones, or isothiocyanates, to generate a diverse library of compounds, including hydrazones and thiosemicarbazides, which are often investigated for their biological properties. chemrevlett.com

Table 3: Synthesis and Subsequent Reaction of Acetohydrazide

| Starting Material | Reagent(s) | Conditions | Product | Reference |

| Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate | Hydrazine hydrate (99%) | Ethanol, room temp | Acetohydrazide derivative | chemrevlett.com |

| Acetohydrazide derivative | Appropriate benzaldehyde | Ethanol, reflux | Benzalhydrazone derivative | chemrevlett.com |

| Hydrazinyl-s-triazines | Ethylacetoacetate | Ethanol-AcOH, reflux | Pyrazole (B372694) derivative | youtube.com |

The reactivity of this compound is largely characterized by the chemical behavior of its pyridazine ring. The two adjacent nitrogen atoms create an electron-deficient aromatic system, which profoundly influences its susceptibility to electrophilic and nucleophilic attacks and provides opportunities for regioselective modifications.

Electrophilic Aromatic Substitution Patterns

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which significantly deactivates it towards electrophilic aromatic substitution (EAS). rsc.org Unlike electron-rich aromatic systems, pyridazines typically undergo EAS reactions only under harsh conditions, if at all. The reaction of pyridine (B92270) with a nitronium ion (NO₂⁺), for instance, has a low activation energy, but the strongly acidic medium required for the reaction protonates the pyridine, leading to strong deactivation. rsc.org

In the case of this compound derivatives, the thioether linkage introduces a competing electronic effect. While the sulfur atom's lone pairs can be donated into the ring through resonance—an activating effect that would typically direct substitution to the ortho and para positions—this is generally outweighed by the powerful deactivating effect of the two ring nitrogens. libretexts.org Consequently, electrophilic substitution on the pyridazine ring of this compound is challenging and not a common synthetic route. When substitution does occur on related deactivated heterocycles, it tends to be slow and may require forcing conditions. libretexts.org

Nucleophilic Aromatic Substitution Patterns

In stark contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (NAS). This is a cornerstone of its chemistry. The synthesis of the parent compound, this compound, often begins with a nucleophilic substitution reaction on a 3-halopyridazine, such as 3-chloropyridazine (B74176). Here, the sulfur atom of a thioglycolate salt acts as the nucleophile, displacing the halide from the C3 position of the pyridazine ring.

Further nucleophilic substitution can occur on derivatives of this compound, especially if other leaving groups are present on the ring. For instance, research on 3-(butylthio)-6-chloropyridazine demonstrates that the chlorine atom at the C6 position is readily displaced by various nucleophiles. researchgate.net The thioether group itself can be transformed into a better leaving group by oxidation to the corresponding sulfoxide or sulfone, rendering the C3 position susceptible to a second nucleophilic attack. researchgate.net

Regioselective Functionalization Strategies

Controlling the position of new functional groups on the pyridazine ring is crucial for synthesizing complex derivatives. Several modern strategies allow for the highly regioselective functionalization of pyridazine thioethers.

One powerful method is directed ortho-metalation. The thioether group can direct a metalating agent, such as the highly active base TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), to an adjacent carbon atom. For 3-thio-substituted pyridazines, this can lead to regioselective deprotonation and subsequent functionalization. For example, the metalation of 3-(butylthio)-6-chloropyridazine was shown to be highly regioselective, enabling the introduction of substituents at specific positions. researchgate.net

Another advanced strategy is transition-metal-catalyzed C–H activation. This approach avoids the need for pre-installed leaving groups and allows for the direct formation of C-C or C-heteroatom bonds. While specific applications to this compound are not extensively documented, protocols for the C-H arylation of pyridines with electron-withdrawing groups have been developed, demonstrating high regioselectivity at the 3- and 4-positions. nih.gov Such methods, often employing rhodium or palladium catalysts, represent a promising avenue for the selective functionalization of pyridazine scaffolds. rsc.org

Cyclization and Rearrangement Reactions Involving this compound Derivatives

The side chain of this compound is perfectly poised to participate in intramolecular reactions, leading to the formation of new ring systems fused to the pyridazine core.

Formation of Fused Heterocyclic Systems

A significant application of this compound and its derivatives is in the synthesis of fused heterocyclic systems, particularly thieno[2,3-c]pyridazines. These reactions leverage the reactivity of the acetic acid moiety (or its ester or nitrile analogues) and an adjacent C-H bond on the pyridazine ring.

A common synthetic route involves the Thorpe-Ziegler cyclization. For example, starting from a 3-chloropyridazine derivative, reaction with a cyano-containing thiol can be followed by S-alkylation with chloroacetamide. The resulting intermediate can then undergo an intramolecular cyclization, driven by a base like sodium ethoxide, to yield a 5-aminothieno[2,3-c]pyridazine derivative. tandfonline.comtandfonline.com Similarly, cyclocondensation of 4-cyano-5,6-dimethylpyridazin-3(2H)-thione with ethyl chloroacetate (B1199739) produces a thieno[2,3-c]pyridazine (B12981257) derivative in high yield. tandfonline.com These reactions demonstrate a robust method for constructing a thiophene (B33073) ring fused to the pyridazine core, a scaffold of interest in medicinal chemistry. tandfonline.comresearchgate.net

| Starting Material | Reagent(s) | Product | Reference(s) |

| 4-Cyano-5,6-dimethylpyridazin-3(2H)-thione | N-substituted chloroacetamide, NaOEt | 5-Amino-7-substituted-thieno[2,3-c]pyridazines | tandfonline.com |

| 4-Cyano-5,6-dimethylpyridazin-3(2H)-thione | Ethyl chloroacetate, K₂CO₃ | Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate | tandfonline.com |

| 3-Chloropyridazine derivative | Cyanoacetic acid hydrazide, P₂S₅ | Thieno[2,3-c]pyridazine core | tandfonline.com |

Structural Elucidation and Analytical Methodologies for Pyridazin 3 Ylthio Acetic Acid

Spectroscopic Techniques for Comprehensive Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in (Pyridazin-3-ylthio)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.gov

In the ¹H NMR spectrum of a related compound, 2-(pyridazin-3-yl)acetic acid lithium salt, characteristic signals corresponding to the protons of the pyridazine (B1198779) ring and the acetic acid moiety are observed. chemicalbook.com For this compound, specific chemical shifts would be expected for the protons on the pyridazine ring and the methylene (B1212753) protons of the thioacetic acid group. The integration of these signals provides a ratio of the number of protons in different environments, while the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. rsc.org The spectrum of this compound would show distinct signals for each unique carbon atom, including those in the pyridazine ring, the carbonyl carbon of the carboxylic acid, and the methylene carbon of the thioacetic acid side chain. For instance, in pyridazin-3(2H)-one, the C(3) carbon appears at approximately 164.00 ppm, while other ring carbons resonate at different chemical shifts. rsc.org The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

Two-dimensional NMR techniques, such as ¹H-¹H COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, further confirming the connectivity of the atoms within the molecule. nih.gov

Table 1: Representative NMR Data for Pyridazine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 7.0 - 9.0 | m | Pyridazine ring protons |

| ¹H | ~3.6 | s | -CH₂- (acetic acid moiety) |

| ¹³C | 160 - 175 | s | C=O (carboxylic acid) |

| ¹³C | 130 - 150 | d | Pyridazine ring carbons |

| ¹³C | ~30 | t | -CH₂- (acetic acid moiety) |

| Note: This table presents generalized data for pyridazine derivatives. Actual values for this compound may vary. |

Mass Spectrometry (MS) Applications in Structural Analysis and Purity Assessment (e.g., LC-MS, MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it becomes an indispensable tool for both qualitative and quantitative analysis, as well as for assessing the purity of this compound. nih.gov

In an LC-MS analysis, the sample is first separated by the liquid chromatograph and then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. researchgate.net

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, providing valuable structural information. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound. For instance, the fragmentation of acetic acid derivatives has been studied to understand their structure. nih.gov

LC-MS/MS methods can be developed for the quantitative determination of acetic acid content in pharmaceutical preparations, which demonstrates the technique's utility in quality control. nih.gov The use of an internal standard, such as a deuterated analog, can improve the accuracy and precision of the quantification. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Principles in Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural characterization of this compound.

Infrared (IR) Spectroscopy probes the vibrational frequencies of the bonds within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

C-H stretching vibrations for the aromatic pyridazine ring and the aliphatic methylene group.

C=N and C=C stretching vibrations characteristic of the pyridazine ring, typically in the 1400-1600 cm⁻¹ region.

C-S stretching vibrations, which are generally weak and appear in the fingerprint region. scielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions of the pyridazine ring. The position of the maximum absorption (λmax) can be influenced by the solvent polarity. physchemres.org For example, studies on other pyridazine derivatives have shown characteristic UV absorption maxima. researchgate.net

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Range/Value |

| IR | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| IR | C=O stretch (carboxylic acid) | 1700-1725 cm⁻¹ |

| IR | C=N, C=C stretch (pyridazine) | 1400-1600 cm⁻¹ |

| UV-Vis | λmax | Dependent on electronic transitions |

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for quality control purposes.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like this compound. jchr.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of such compounds. nih.gov

A typical HPLC method for the analysis of this compound would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of water (often with an acid modifier like acetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. sigmaaldrich.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. jchr.org

Method validation, including parameters like linearity, accuracy, precision, and robustness, is crucial for ensuring the reliability of the HPLC method for quantitative analysis. jchr.org For preparative HPLC, the conditions can be scaled up to isolate larger quantities of the pure compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. cmbr-journal.com Since this compound is a carboxylic acid and likely has low volatility, direct analysis by GC-MS may be challenging. However, it can be analyzed after conversion to a more volatile derivative. jfda-online.com

Derivatization reactions, such as esterification or silylation, can be employed to increase the volatility of the carboxylic acid group. jfda-online.comnih.gov For example, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the carboxylic acid to its trimethylsilyl (B98337) ester, which is more amenable to GC analysis. The resulting derivative can then be separated on a GC column and detected by a mass spectrometer, which provides both retention time and mass spectral data for identification and quantification. mdpi.com

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique in synthetic chemistry for its simplicity, speed, and low cost. It is particularly valuable for qualitatively monitoring the progress of chemical reactions and for rapidly screening different reaction conditions. In the context of the synthesis of this compound, TLC provides a swift method to determine the consumption of starting materials and the formation of the desired product.

The process involves spotting a small aliquot of the reaction mixture onto a stationary phase, which is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or aluminum plate. nih.gov The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase. By capillary action, the mobile phase moves up the plate, carrying the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase.

For a typical synthesis of this compound, three lanes are spotted on the TLC plate: the starting material (e.g., 3-chloropyridazine (B74176) or 3-mercaptopyridazine), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org The co-spot is crucial for resolving any ambiguity when the retention factor (Rf) values of the starting material and product are very similar. rochester.edu The Rf value is a quantitative measure of a compound's movement and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

As the reaction proceeds, TLC analysis at different time intervals will show the diminishing intensity of the starting material spot and the appearance and increasing intensity of a new spot corresponding to the this compound product. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

Due to the acidic nature of the carboxylic acid group in this compound, it is common for the spot to exhibit "streaking" on the silica gel plate. To mitigate this, a small amount of a polar acidic solvent, such as acetic acid, is often added to the mobile phase. quora.com This addition ensures that the carboxylic acid remains protonated, leading to a more compact and well-defined spot, which allows for a more accurate assessment of the reaction's progress. Visualization of the spots is typically achieved under UV light, as the pyridazine ring is UV-active. nih.gov

Table 1: Representative TLC Parameters for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum backing |

| Mobile Phase | Ethyl acetate (B1210297) : Hexane : Acetic Acid (70:30:1 v/v/v) |

| Rf (Starting Material) | ~0.6 (e.g., for 3-chloropyridazine) |

| Rf (Product) | ~0.3 (for this compound) |

| Visualization | UV lamp (254 nm) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled analytical technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This method provides definitive proof of a molecule's structure, yielding accurate data on bond lengths, bond angles, and torsional angles. For a novel or structurally complex compound like this compound, single-crystal X-ray diffraction analysis is the gold standard for unambiguous structural elucidation.

The first and often most challenging step in this process is growing a single crystal of high quality, which must be free of significant defects and of a suitable size for analysis. Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is then irradiated with a focused beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.

By rotating the crystal and collecting thousands of diffraction patterns, a complete dataset is generated. This data is then processed using complex computational algorithms to solve the phase problem and generate an electron density map of the unit cell—the basic repeating unit of the crystal lattice. From this map, the positions of the individual atoms can be determined, revealing the molecule's complete connectivity and conformation.

For this compound, an X-ray crystal structure would confirm the thioether linkage between the pyridazine ring and the acetic acid moiety, as well as the specific substitution pattern on the pyridazine ring. Furthermore, it would reveal crucial information about intermolecular interactions in the solid state. Hydrogen bonding, for instance, is expected to be a dominant feature, likely involving the carboxylic acid group forming dimers with neighboring molecules or interacting with the nitrogen atoms of the pyridazine ring. growingscience.com Such interactions govern the crystal packing and influence the compound's physical properties, such as its melting point and solubility. The analysis of related pyridazine structures has shown that the pyridazine and adjacent rings are not always coplanar, a detail that can only be precisely determined through crystallographic analysis. growingscience.com

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₆H₆N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 760.4 |

| Z (molecules/unit cell) | 4 |

| Final R-factor (R₁) | < 0.05 |

Computational and Theoretical Studies on Pyridazin 3 Ylthio Acetic Acid

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular geometries, electronic charge distributions, and various spectroscopic parameters.

Density Functional Theory (DFT) Applications in Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a predominant computational method for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. wikipedia.org For (Pyridazin-3-ylthio)acetic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry. nih.gov This process involves minimizing the energy of the molecule with respect to the positions of its atoms, yielding precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar pyridazinone derivatives have successfully used DFT to elucidate their non-planar structures and the relative orientations of their constituent rings. nih.gov

Beyond structural optimization, DFT is crucial for calculating a wide array of electronic properties that govern the molecule's reactivity and intermolecular interactions. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and global reactivity descriptors. The MEP map, for example, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are critical for predicting how it will interact with other molecules or biological targets. researchgate.net In a typical pyridazine (B1198779) derivative, the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylic acid group are expected to be regions of negative potential, indicating their role as hydrogen bond acceptors.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Pyridazine Derivative

| Property | Illustrative Value | Significance |

| Total Energy | -X Hartrees | A measure of the molecule's stability. |

| Dipole Moment | Y Debye | Indicates the overall polarity of the molecule. |

| Hardness (η) | Z eV | A measure of resistance to change in electron distribution. |

| Softness (S) | 1/Z eV⁻¹ | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | W eV | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | V eV | A measure of the energy lowering upon accepting electrons. |

Note: The values in this table are illustrative and represent the types of data obtained from DFT calculations on pyridazine-containing compounds.

Molecular Orbital Analysis and Frontier Orbital Theory (FMO)

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for understanding chemical reactivity and electronic transitions. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich pyridazine ring and the sulfur atom, while the LUMO may be distributed over the pyridazine ring and the carbonyl group of the acetic acid moiety. The precise distribution and energies of these orbitals, however, would be determined through DFT calculations. Studies on analogous compounds have shown that modifications to the molecular structure can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital (FMO) Data for a Heterocyclic Compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; electron-donating ability. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; electron-accepting ability. |

| HOMO-LUMO Gap (Egap) | 5.3 | Indicator of chemical reactivity and stability. |

Note: These values are representative and serve to illustrate the outputs of FMO analysis.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the calculated structure. For this compound, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as the stretching of the C=O, O-H, C-N, and C-S bonds, and the bending modes of the various functional groups.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The calculated chemical shifts, when compared with experimental spectra, provide a powerful tool for structural elucidation in solution. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them. By systematically rotating the rotatable bonds (e.g., the C-S and C-C bonds of the thioacetic acid side chain), a potential energy surface (PES) can be generated.

The PES maps the energy of the molecule as a function of its geometry, revealing the low-energy valleys that correspond to stable conformers and the saddle points that represent the transition states between them. This analysis is crucial for understanding which conformations are likely to be populated at a given temperature and which are relevant for binding to a biological target. For similar flexible molecules, computational studies have identified multiple low-energy conformers, highlighting the importance of considering conformational flexibility in structure-activity relationship studies.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a more realistic environment, often including explicit solvent molecules.

For this compound, an MD simulation would reveal how the molecule flexes and changes its shape in an aqueous environment. This is particularly important for understanding how the molecule might adapt its conformation to fit into a binding site of a protein. MD simulations also provide information about the interactions between the solute and solvent molecules, such as the formation and breaking of hydrogen bonds, which can significantly influence the molecule's solubility and bioavailability. Studies on related compounds have utilized MD simulations to investigate their behavior in solution and their binding stability with biological targets. mdpi.com

In Silico Screening and Ligand Design Principles for Related Scaffolds

The pyridazine scaffold is present in numerous compounds with a wide range of biological activities. nih.gov Computational techniques, collectively known as in silico screening, play a vital role in the design and discovery of new drug candidates based on such privileged scaffolds. Virtual screening, a common in silico technique, involves docking large libraries of compounds into the binding site of a target protein to predict their binding affinity and mode.

For scaffolds related to this compound, computational studies can help establish ligand design principles. By analyzing the binding modes of a series of active compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. This information can then be used to design new molecules with improved potency and selectivity. For example, understanding the key hydrogen bonding and hydrophobic interactions of pyridazine derivatives with their targets can guide the modification of the this compound structure to enhance its desired biological effects.

Molecular Docking Methodologies to Explore Interaction Modes

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as this compound, into the active site of a target protein. This method allows for the elucidation of the binding mode and the non-covalent interactions that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, the methodologies employed for analogous pyridazine derivatives provide a clear framework for how such an investigation would be conducted. For instance, studies on various pyridazine-containing compounds have utilized a range of docking software and protocols to explore their binding to different biological targets. nih.govnih.govresearchgate.net

Commonly Used Software and Protocols:

A typical molecular docking workflow for a compound like this compound would involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized using a molecular modeling program. The crystal structure of the target protein would be obtained from a repository such as the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure.

Docking Simulation: Software such as AutoDock, GOLD, or Glide would be used to perform the docking calculations. These programs employ various search algorithms to explore the conformational space of the ligand within the active site of the receptor and use scoring functions to estimate the binding affinity for different poses.

Analysis of Docking Results: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy or the highest docking score. The interactions between the ligand and the amino acid residues of the protein are then visualized and examined in detail.

Hypothetical Interaction Profile for this compound:

Based on the structural features of this compound, a hypothetical molecular docking study might reveal the following interactions:

The pyridazine ring, with its two nitrogen atoms, could act as a hydrogen bond acceptor.

The carboxylic acid group is a potent hydrogen bond donor and acceptor and could form key interactions with polar residues in the active site.

The thioether linkage provides a degree of flexibility, allowing the molecule to adopt a favorable conformation within the binding pocket.

The aromatic pyridazine ring could also participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues.

A study on pyridazin-3-one derivatives, for example, used molecular docking to investigate their binding to the inositol (B14025) 1,4,5-triphosphate receptor. nih.gov This research highlights the importance of identifying the specific binding cavities and the role of various functional groups in establishing key interactions. Similarly, research on other pyridazine derivatives has successfully employed molecular docking to understand their inhibitory mechanisms against enzymes like acetylcholinesterase. acs.org

The table below summarizes the typical software and potential interaction sites that would be relevant in a molecular docking study of this compound.

| Software/Tool | Purpose | Potential Interactions for this compound |

| AutoDock | Molecular docking simulations | Prediction of binding affinity and conformation |

| GOLD | Molecular docking simulations | Elucidation of hydrogen bonding and hydrophobic interactions |

| PyMOL/Discovery Studio | Visualization of docking results | Identification of key amino acid residues involved in binding |

| Protein Data Bank (PDB) | Source of receptor structures | Selection of relevant biological targets |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

For a series of derivatives of this compound, a QSAR study would involve the following general steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, polar surface area.

3D descriptors: Geometrical descriptors, volume, surface area.

Electronic descriptors: Dipole moment, partial charges.

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be used to build a mathematical model correlating the descriptors with the biological activity. The predictive power of the model is then rigorously validated using internal and external validation techniques.

The table below outlines the key components of a hypothetical QSAR study on this compound derivatives.

| QSAR Component | Description | Example for this compound Derivatives |

| Dependent Variable | The biological activity or property to be modeled. | IC50 values for enzyme inhibition. |

| Independent Variables | Molecular descriptors calculated from the chemical structure. | Topological Polar Surface Area (TPSA), LogP, molecular weight, electronic energy. |

| Statistical Method | The algorithm used to build the predictive model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| Validation Metrics | Statistical parameters used to assess the model's quality. | R², Q², RMSE (Root Mean Square Error). |

By applying these computational and theoretical methodologies, researchers can gain a deeper understanding of the molecular basis of action for this compound and its derivatives, thereby guiding the design of new and more potent therapeutic agents.

Potential As a Synthetic Intermediate and Precursor for Advanced Heterocyclic Systems

Role in the Synthesis of Fused Pyridazine (B1198779) Derivatives

(Pyridazin-3-ylthio)acetic acid is a key starting material for the synthesis of various fused pyridazine derivatives, most notably those containing a thiazole (B1198619) ring. The presence of the reactive carboxylic acid and the adjacent thioether linkage allows for intramolecular cyclization reactions, leading to the formation of bicyclic systems.

One of the most well-established applications is the synthesis of thiazolo[3,2-b]pyridazin-6(5H)-one . This transformation is typically achieved by treating this compound with a dehydrating agent, such as acetic anhydride. The reaction proceeds through an initial acylation of the pyridazine nitrogen, followed by an intramolecular cyclization and dehydration to furnish the fused thiazolopyridazinone ring system. This core structure is of significant interest due to its presence in compounds with potential biological activities.

Further research has demonstrated that derivatives of this compound can also be used to generate more complex fused systems. For instance, the corresponding acid chloride or ester derivatives can react with various nucleophiles to introduce additional functionality before or after the cyclization step, thus providing access to a library of substituted thiazolo[3,2-b]pyridazinones.

Applications in the Construction of Multi-Ring Systems and Complex Architectures

The reactivity of the fused thiazolo[3,2-b]pyridazinone scaffold, derived from this compound, serves as a gateway to more complex, multi-ring architectures. The methylene (B1212753) group at the 5-position of the thiazolo[3,2-b]pyridazin-6(5H)-one ring is particularly reactive and can undergo condensation reactions with various electrophiles.

For example, this active methylene group can react with aromatic aldehydes, dimethylformamide-dimethylacetal (DMF-DMA), and other carbonyl compounds. These reactions extend the conjugation of the system and introduce new functional groups that can be used for subsequent cyclizations. The resulting products are often highly colored compounds and have been investigated for their dye properties and potential as functional materials. These condensation reactions open pathways to tri- and tetracyclic systems by building additional rings onto the initial thiazolopyridazinone framework.

Precursor for Novel Scaffold Development in Chemical Research

The utility of this compound extends beyond the synthesis of well-defined fused systems; it is also a valuable precursor for the development of entirely new molecular scaffolds. The inherent reactivity of both the pyridazine and the thioacetic acid moieties allows for diverse chemical manipulations, leading to novel heterocyclic cores.

Chemical researchers have utilized this compound to explore reactions that lead to ring-opening and rearrangement products, or to serve as a template for building entirely new ring systems. By strategically employing different reaction conditions and reagents, chemists can steer the synthetic outcome away from the conventional thiazolopyridazinone formation and towards unique molecular frameworks. This flexibility makes it a powerful tool in exploratory synthetic chemistry, where the goal is the discovery of new classes of heterocyclic compounds.

Utility in the Synthesis of Heterocycles with Diverse Nitrogen and Sulfur Atoms

This compound is an exemplary substrate for the synthesis of heterocycles containing a variety of nitrogen and sulfur atoms in close proximity. The primary product of its cyclization, thiazolo[3,2-b]pyridazin-6(5H)-one, is a quintessential example of a sulfur- and nitrogen-containing fused heterocyclic system.

Furthermore, the reactive sites on this scaffold allow for the introduction of additional heteroatoms. For instance, the condensation products described in section 7.2 can be reacted with binucleophiles, such as hydrazine (B178648) or hydroxylamine, to form new pyrazole (B372694) or isoxazole (B147169) rings, respectively. These subsequent reactions lead to the creation of complex multi-heterocyclic systems where the spatial arrangement of nitrogen and sulfur atoms can be systematically varied. This capability is of high importance in medicinal chemistry, where the type and position of heteroatoms can significantly influence a molecule's biological activity and pharmacokinetic properties.

Future Research Directions and Unexplored Avenues for Pyridazin 3 Ylthio Acetic Acid

Development of Novel and More Efficient Synthetic Routes

The synthesis of pyridazine (B1198779) derivatives is a well-established field, often involving the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). wikipedia.org However, the development of more efficient, atom-economical, and environmentally benign synthetic strategies for (Pyridazin-3-ylthio)acetic acid and its derivatives is a critical area for future research.

Current methods for synthesizing pyridazine thioethers often rely on nucleophilic substitution reactions. Future work could explore novel catalytic systems, such as copper-catalyzed coupling reactions, which have shown efficiency in forming aryl-sulfur bonds. nuph.edu.ua The use of flow chemistry could also offer significant advantages in terms of reaction control, scalability, and safety, particularly for reactions involving potentially hazardous reagents.

Furthermore, one-pot, multi-component reactions represent an attractive strategy for streamlining the synthesis of complex pyridazine derivatives. researchgate.net Designing a one-pot synthesis for this compound, starting from simple, readily available precursors, would be a significant advancement. researchgate.net Additionally, exploring domino reactions, where a single event triggers a cascade of bond-forming transformations, could lead to highly efficient and elegant synthetic routes. researchgate.net

Application of Advanced Computational Modeling for Mechanism Elucidation and Design

Computational chemistry provides invaluable insights into molecular structure, reactivity, and interactions. For this compound, advanced computational modeling can be a powerful tool to elucidate reaction mechanisms and guide the design of new derivatives with tailored properties.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of the molecule. gsconlinepress.com This can help in understanding the regioselectivity of reactions and predicting the most favorable sites for functionalization. DFT studies can also elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and improve yields. gsconlinepress.comacs.orgacs.org

Molecular docking and quantitative structure-activity relationship (QSAR) studies are essential for designing new bioactive molecules. nih.gov By simulating the interaction of this compound derivatives with biological targets, such as enzymes or receptors, it is possible to predict their potential biological activity. gsconlinepress.comnih.gov QSAR models can then be developed to correlate the structural features of the molecules with their activity, enabling the rational design of more potent and selective compounds. nih.gov

Expansion of SAR Studies to New Chemical Space and Mechanistic Pathways

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For this compound, expanding SAR studies into new chemical spaces and exploring different mechanistic pathways is a promising area for future research.

Systematic modification of the pyridazine ring and the thioacetic acid side chain can lead to the discovery of novel compounds with improved properties. ontosight.ai This could involve introducing various substituents at different positions of the pyridazine ring to modulate its electronic and steric properties. The thioacetic acid moiety can also be modified by, for example, creating esters or amides to alter its physicochemical properties.

Exploring bioisosteric replacements for the pyridazine ring or the thioacetic acid group could lead to compounds with similar biological activities but improved pharmacokinetic profiles. nih.gov The unique electronic properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capacity, can be leveraged in the design of new molecules that interact with specific biological targets. nih.gov

Investigating the role of the this compound scaffold in different mechanistic pathways is another important research direction. For instance, its ability to chelate metal ions could be explored for applications in catalysis or as metal-sequestering agents. The unique electronic nature of the pyridazine ring could also be exploited in the design of novel probes for bioimaging. nih.gov

Methodological Advancements in Analytical Characterization for Complex Derivatives

As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques for their characterization becomes paramount. While standard techniques like NMR and mass spectrometry are indispensable, future research should focus on developing and applying more sophisticated methods. nih.govnih.govliberty.edu

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is essential for the accurate identification and quantification of these compounds and their metabolites in complex biological matrices. nih.gov Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are crucial for unambiguous structure elucidation, especially for complex derivatives with multiple chiral centers. nih.gov

X-ray crystallography provides definitive proof of the three-dimensional structure of molecules and can reveal subtle details about their conformation and intermolecular interactions. nih.gov Obtaining crystal structures of this compound and its derivatives can provide valuable insights for computational modeling and SAR studies.

The development of specific analytical methods for the enantioselective separation and quantification of chiral derivatives is also an important area of research. Chiral chromatography and capillary electrophoresis are powerful techniques that can be employed for this purpose.

Exploration of Supramolecular Assembly Principles

Supramolecular chemistry, the study of non-covalent interactions, offers exciting opportunities for the development of novel materials and functional systems based on this compound. rsc.org The pyridazine ring, with its nitrogen atoms capable of hydrogen bonding, and the carboxylic acid group, make this molecule an excellent building block for supramolecular assembly. nih.govacs.org

Investigating the self-assembly of this compound and its derivatives in solution and in the solid state could lead to the formation of well-defined nanostructures, such as nanotubes, nanofibers, or vesicles. rsc.org The properties of these assemblies could be tuned by modifying the molecular structure of the building blocks.

The ability of the pyridazine moiety to participate in π-π stacking interactions can also be exploited in the design of new materials. rsc.org For example, co-crystallization of this compound with other aromatic molecules could lead to the formation of mixed-stacking structures with interesting electronic or optical properties.

Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) or coordination polymers could result in materials with applications in gas storage, separation, or catalysis. The thioether and carboxylic acid groups can act as coordinating sites for metal ions, while the pyridazine ring can provide structural rigidity and functionality.

Q & A

Q. Q1. What are the standard synthetic routes for preparing (pyridazin-3-ylthio)acetic acid derivatives, and how can reaction yields be optimized?

Synthesis typically involves nucleophilic substitution between pyridazine derivatives and thioacetic acid intermediates. For example, analogous compounds like 2-(pyridin-3-yl)acetic acid derivatives are synthesized via coupling reactions using triazole-thiol intermediates . To optimize yields:

- Use anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Employ catalysts like DMAP (dimethylaminopyridine) to enhance nucleophilicity.

- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of reagents (e.g., 1.2:1 molar ratio of thiol to halogenated acetic acid) .

Q. Q2. How can researchers verify the purity and structural integrity of synthesized this compound compounds?

Characterization methods include:

- NMR spectroscopy : Confirm the presence of pyridazine protons (δ 8.5–9.5 ppm) and acetic acid methylene groups (δ 3.5–4.5 ppm).

- HPLC-MS : Quantify purity (>95%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental analysis : Validate empirical formulas (e.g., C₆H₅N₂O₂S) with <0.3% deviation .

Analytical Method Development

Q. Q3. What advanced chromatographic techniques are suitable for analyzing this compound in biological matrices?

- LC-MS/MS : Offers high sensitivity for pharmacokinetic studies. Use electrospray ionization (ESI) in negative ion mode and optimize collision energy for fragmentation .

- GC-MS : Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Monitor ions at m/z 154 (pyridazine fragment) and m/z 73 (TMS group) .

Q. Q4. How can researchers resolve discrepancies in UV-Vis spectral data for this compound derivatives?

- Solvent effects : Polar solvents (e.g., methanol) may cause hypsochromic shifts. Use consistent solvents for reproducibility.

- pH dependency : The thioacetic acid group (pKa ~3.5) protonation state alters λmax. Perform measurements in buffered solutions (pH 5–7) .

Stability and Degradation Studies

Q. Q5. What factors influence the hydrolytic stability of this compound, and how can degradation pathways be mitigated?

- pH sensitivity : Hydrolysis accelerates under alkaline conditions (pH >9). Stabilize formulations at pH 4–6 using citrate buffers.

- Light exposure : Thioether bonds are UV-sensitive. Store samples in amber vials under inert gas (N₂/Ar) .

- Thermal degradation : Conduct accelerated stability studies (40°C/75% RH) and identify degradation products via HRMS .

Q. Q6. How do structural modifications (e.g., substituents on the pyridazine ring) affect the compound’s stability?

- Electron-withdrawing groups (e.g., -NO₂ at position 5) increase hydrolytic resistance by reducing nucleophilic attack on the thioether bond.

- Bulky substituents (e.g., -CF₃) sterically hinder degradation but may reduce solubility .

Pharmacological and Mechanistic Research

Q. Q7. What in vitro assays are recommended to evaluate the biological activity of this compound derivatives?

Q. Q8. How can researchers address contradictory data in receptor-binding studies for this compound class?

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to distinguish nonspecific binding.

- Control experiments : Include competitive inhibitors (e.g., indomethacin for COX studies) to confirm target specificity .

Safety and Handling Protocols

Q. Q9. What personal protective equipment (PPE) is essential when handling this compound in the laboratory?

- Gloves : Nitrile gloves (≥0.11 mm thickness) resistant to organic solvents.

- Ventilation : Use fume hoods for weighing and synthesis steps (TLV: 10 mg/m³) .

Q. Q10. How should waste containing this compound be disposed of to comply with environmental regulations?

- Neutralize acidic waste with sodium bicarbonate (pH 6–8) before disposal.

- Incinerate at >850°C in EPA-approved facilities to prevent thioether byproduct release .

Data Analysis and Interpretation

Q. Q11. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Q. Q12. How can researchers reconcile inconsistencies between computational docking predictions and experimental binding affinities?

- Force field adjustments : Use AMBER or CHARMM parameters optimized for sulfur-containing ligands.

- Solvent effects : Include explicit water molecules in simulations to account for hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.